N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide
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Overview
Description
N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar nitrogen-containing heterocyclic structure.
Pyridazinone: Contains a carbonyl group in the ring, offering different reactivity and biological activity.
Uniqueness
N-(2-oxothiolan-3-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide is unique due to its specific structural features, such as the oxothiolan ring and the cyclopenta[c]pyridazine core. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(13-9-4-5-18-12(9)17)10-6-7-2-1-3-8(7)14-15-10/h6,9H,1-5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIRALHJOFBULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)C(=O)NC3CCSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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